4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one
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Overview
Description
The compound is a complex organic molecule that contains an imidazole ring and a pyrrolidinone ring. Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine . Pyrrolidinones are common in pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the imidazole ring is a common site of reactivity in many biological molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined using a variety of laboratory techniques .Scientific Research Applications
Pharmaceutical Applications
Benzimidazoles and their derivatives are highlighted for their therapeutic potential in various diseases. They are known for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, antiparasitic, anti-inflammatory, and anticancer properties. The structural modifications around the benzimidazole nucleus result in pharmacologically active compounds, demonstrating the scaffold's versatility in drug design and synthesis (Babbar, Swikriti, & Arora, 2020).
Environmental Remediation
Enzymatic approaches using oxidoreductive enzymes have shown promise in the remediation of various organic pollutants. Benzimidazole derivatives, acting as redox mediators, can enhance the degradation efficiency of recalcitrant compounds. These redox mediators increase the substrate range and degradation efficiency, indicating the potential use of benzimidazole-based compounds in environmental cleanup efforts (Husain & Husain, 2007).
Corrosion Inhibition
Compounds structurally related to benzimidazoles, such as tolyltriazole, have been extensively used as corrosion inhibitors for copper and brass in various corrosive environments. This application underscores the potential of benzimidazole derivatives in protecting metals from corrosion, an important consideration in materials science and engineering (Walker, 1976).
Analytical and Biochemical Assays
Benzimidazole derivatives are also employed in analytical chemistry and biochemical assays, particularly those assessing antioxidant activity. These compounds may serve as standards or components in assays due to their specific chemical properties. The critical role of such derivatives in the development of assays underscores their importance in research laboratories and pharmaceutical testing (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazoles and triazoles inhibit c-14α demethylation of lanosterol in fungi by binding to one of the cytochrome p-450 enzymes . This leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c1-2-24-11-13(10-19(24)26)20-23-17-8-3-4-9-18(17)25(20)12-14-15(21)6-5-7-16(14)22/h3-9,13H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZRBBHXGGBHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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